

JMV 449 Acetate: Application Notes and Protocols for Experimental Use

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Compound of Interest

Compound Name: *JMV 449 acetate*

Cat. No.: *B8144713*

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Introduction

JMV 449 acetate is a potent and metabolically stable agonist of the neurotensin receptor 1 (NTS1). As a synthetic analog of the C-terminal fragment of neurotensin, JMV 449 is a valuable tool for investigating the physiological and pathological roles of NTS1 signaling in various biological systems. These application notes provide detailed protocols for the dissolution, preparation, and experimental use of **JMV 449 acetate** in both in vitro and in vivo settings.

Chemical Properties and Solubility

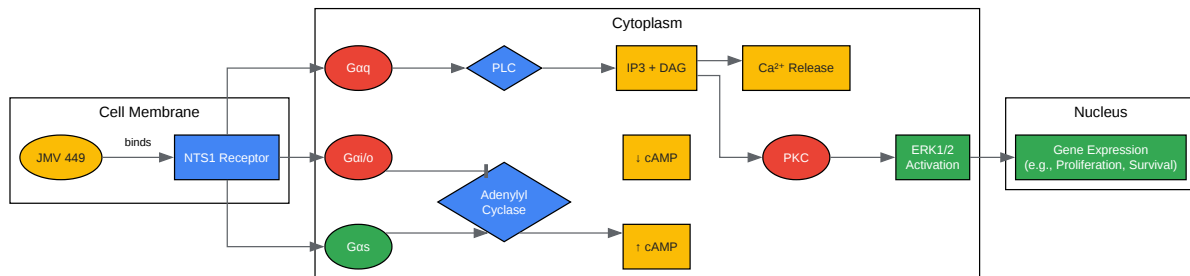
JMV 449 acetate is a peptide analog with the sequence H-Lys- ψ (CH₂NH)Lys-Pro-Tyr-Ile-Leu-OH. The acetate salt form enhances its solubility and stability.

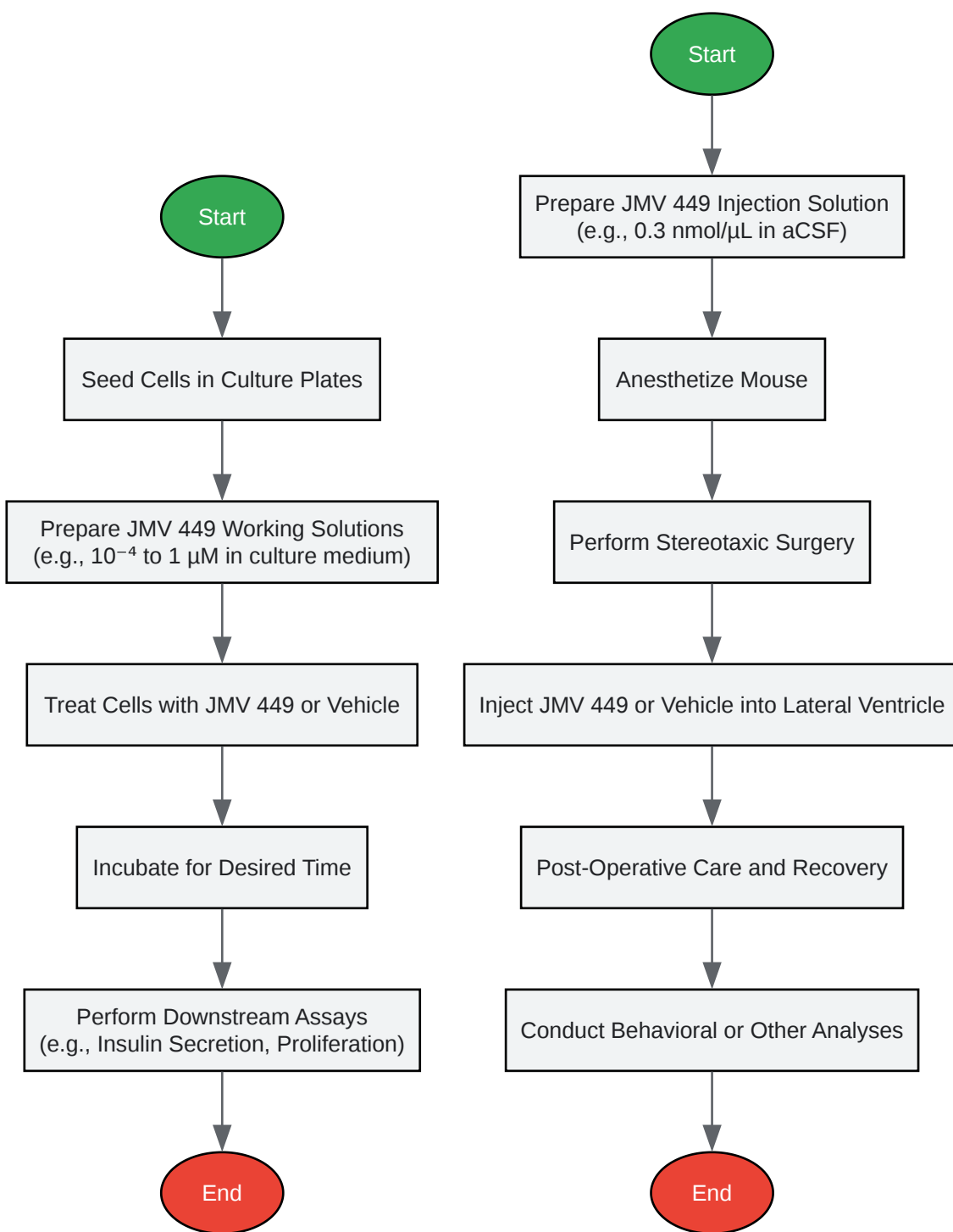
Table 1: Solubility and Molecular Weight of JMV 449 and its Acetate Salt

Form	Molecular Weight (g/mol)	Solubility
JMV 449 (free base)	746.96	Water: up to 0.80 mg/mL
JMV 449 Acetate	~807.03 (varies by batch)	Water: 100 mg/mL (123.91 mM); DMSO: 10 mM

Signaling Pathway of JMV 449

JMV 449 exerts its biological effects by activating the NTS1, a G protein-coupled receptor (GPCR). Upon binding, NTS1 initiates a cascade of intracellular signaling events. The primary signaling pathways activated by NTS1 include the G α _q, G α _{i/o}, and G α ₁₃ pathways, leading to the activation of phospholipase C (PLC), modulation of adenylyl cyclase (AC) activity, and activation of the ERK1/2 MAP kinase pathway. There is also evidence for G α _s coupling, resulting in increased cAMP levels.





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